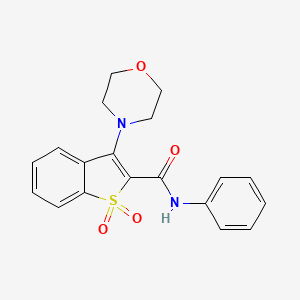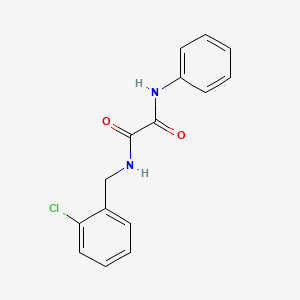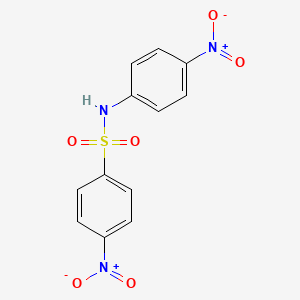![molecular formula C13H11BrN2O B4898999 2-[(3-bromophenyl)diazenyl]-4-methylphenol](/img/structure/B4898999.png)
2-[(3-bromophenyl)diazenyl]-4-methylphenol
Descripción general
Descripción
2-[(3-bromophenyl)diazenyl]-4-methylphenol, also known as Sudan III, is a chemical compound that belongs to the azo dye family. It is commonly used as a dye in the textile, food, and cosmetic industries due to its bright red color. However, it has also been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-[(3-bromophenyl)diazenyl]-4-methylphenol has been extensively studied for its potential applications in scientific research. It has been used as a staining agent in microscopy for the visualization of lipids and proteins in cells and tissues. It has also been used as a fluorescent probe for the detection of free radicals in biological systems. Additionally, it has been used as a model compound for the study of the adsorption and desorption of dyes on various surfaces.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromophenyl)diazenyl]-4-methylphenol involves the formation of a covalent bond between the dye and the target molecule. The dye molecule contains a diazo group, which can react with nucleophilic groups on the target molecule, such as amino or hydroxyl groups. This covalent bond formation allows for the visualization or detection of the target molecule.
Biochemical and Physiological Effects
While 2-[(3-bromophenyl)diazenyl]-4-methylphenol has been extensively studied for its scientific research applications, its biochemical and physiological effects on living organisms are not well understood. There is limited information on the toxicity and potential health effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-bromophenyl)diazenyl]-4-methylphenol in laboratory experiments is its bright red color, which allows for easy visualization and detection. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can be toxic to living organisms, and caution should be taken when handling this compound. Additionally, it may not be suitable for all types of experiments, as it may interfere with certain biological processes.
Direcciones Futuras
There are several potential future directions for the use of 2-[(3-bromophenyl)diazenyl]-4-methylphenol in scientific research. One area of interest is the development of new fluorescent probes for the detection of free radicals in biological systems. Additionally, there is potential for the use of this compound in the development of new dyes for use in the textile industry. Further research is needed to fully understand the potential applications of this compound in various fields.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)diazenyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-5-6-13(17)12(7-9)16-15-11-4-2-3-10(14)8-11/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVZZHXIUAXPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(3-bromophenyl)diazenyl]-4-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4898918.png)


![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4898937.png)
![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![4-{[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4898979.png)
![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4898995.png)
![[3-(2,4-difluorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinyl]methanol](/img/structure/B4899013.png)

![5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4899022.png)